molecular formula C14H8BrF3N2 B1469353 8-Bromo-6-(4-trifluoromethyl-phenyl)-imidazo[1,2-a]pyridine CAS No. 911113-31-0

8-Bromo-6-(4-trifluoromethyl-phenyl)-imidazo[1,2-a]pyridine

Cat. No. B1469353
M. Wt: 341.13 g/mol
InChI Key: SZOLBWSNAQNOFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-Br-TFMP involves several steps. One common approach is the chlorination and fluorination of 3-picoline (a pyridine derivative) to obtain 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF). Subsequent aromatic nuclear chlorination of the pyridine ring leads to the formation of 8-Br-TFMP .


Chemical Reactions Analysis

8-Br-TFMP participates in various chemical reactions, including substitution reactions, nucleophilic additions, and cyclizations. Its reactivity arises from the presence of the trifluoromethyl group and the imidazo[1,2-a]pyridine scaffold. Researchers have explored its use as an intermediate in the synthesis of agrochemicals and pharmaceuticals .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately .

properties

IUPAC Name

8-bromo-6-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrF3N2/c15-12-7-10(8-20-6-5-19-13(12)20)9-1-3-11(4-2-9)14(16,17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOLBWSNAQNOFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=CN=C3C(=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-6-(4-trifluoromethyl-phenyl)-imidazo[1,2-a]pyridine

Synthesis routes and methods

Procedure details

To a mixture of 3-bromo-5-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine (example C.25 step 2) (4.96 g, 16 mmol) and sodium bicarbonate (5.256 g, 63 mmol) in EtOH (20 mL) at 50° C. was dropwise added chloroacetaldehyde (50% in water, 3.66 mL, 31 mmol) within 2 h. Cooled to 23° C. and evaporated all volatiles The residue was purified by silica gel column chromatography with dichloromethane/methanol followed by trituration with heptane and very little ether to give the title compound as a white solid (3.4 g, 63%). MS (ISP) 340.9 [(M+H)+], 343.1 [(M+2+H)+].
Quantity
4.96 g
Type
reactant
Reaction Step One
Quantity
5.256 g
Type
reactant
Reaction Step Two
Quantity
3.66 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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